Hydrazinoacetic acid hydrochloride
Description
Historical Context and Evolution of Research on Hydrazinoacetic Acid Scaffolds
The scientific journey of hydrazinoacetic acid scaffolds is intricately linked to the broader history of hydrazine (B178648) chemistry. Initially, research in this area was largely propelled by the utility of hydrazine derivatives in industrial applications. However, a paradigm shift occurred in the mid-20th century with the discovery of the biological activities of various compounds containing hydrazine. This catalyzed a move towards investigating their potential in medicine. Current time information in Bangalore, IN.thieme-connect.com
Early academic interest in hydrazinoacetic acid was focused on its fundamental chemical characteristics and reactivity. A significant breakthrough was the recognition of its potential as an isostere of natural amino acids, where a nitrogen atom replaces an alpha-carbon in the peptide backbone. thieme-connect.de This insight paved the way for its use in medicinal chemistry to create peptidomimetics with enhanced metabolic stability and unique conformational properties. thieme-connect.denih.gov Over time, research has matured from basic synthesis to the intricate design of hydrazinoacetic acid derivatives for applications in drug discovery and the development of novel materials. smolecule.commdpi.com
Strategic Importance of Hydrazinoacetic Acid Hydrochloride as a Versatile Chemical Synthon
This compound is of significant strategic importance as a versatile chemical synthon in organic synthesis. The hydrochloride salt form offers enhanced stability and ease of handling, making it a preferred starting material. bibliotekanauki.pl Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and an electrophilic carboxylic acid group, allows for a wide range of chemical transformations.
The hydrazine group can readily react to form hydrazones, hydrazides, and various heterocyclic systems like pyrazoles, which are prevalent in many pharmaceutical agents. smolecule.comacs.org The carboxylic acid functionality can be converted into amides, esters, and other derivatives, providing a convenient point for conjugation to other molecular scaffolds. sci-hub.se This dual reactivity is particularly valuable in combinatorial chemistry and parallel synthesis, enabling the rapid generation of compound libraries for high-throughput screening in drug discovery programs. The use of protecting groups, such as the tert-butyloxycarbonyl (Boc) group, is crucial in synthetic strategies to selectively mask one of the functional groups while the other is being chemically modified. acs.orgmdpi.com
Overview of Key Academic Research Domains for Hydrazinoacetic Acid and Its Derivatives
The distinct chemical properties of hydrazinoacetic acid and its derivatives have led to their application across several key academic research domains:
Medicinal Chemistry and Drug Discovery: This remains the most prominent field of application. Hydrazinoacetic acid derivatives have been investigated for a wide spectrum of therapeutic activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. Current time information in Bangalore, IN. Their ability to act as peptide mimics has made them invaluable in the design of peptidomimetics, which are compounds that replicate the structure and function of peptides but often have improved pharmacokinetic profiles. thieme-connect.de
Bioorganic and Biophysical Chemistry: In this area, hydrazinoacetic acid derivatives are employed as molecular probes to investigate biological processes. Their incorporation into peptides allows for detailed studies of protein folding, structure, and function. The conformational constraints introduced by the hydrazinoacetic acid unit provide insights into the structure-activity relationships of bioactive peptides. thieme-connect.de
Materials Science: The ability of hydrazinoacetic acid to chelate metal ions has prompted its exploration in materials science. Furthermore, derivatives of hydrazinoacetic acid have been utilized in the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com These hydrogels, often formed through the reaction of hydrazide-functionalized polymers with aldehydes, have potential applications in tissue engineering and drug delivery. mdpi.com
Organic Synthesis and Methodology Development: The reactivity of hydrazinoacetic acid continues to fuel the innovation of new synthetic methods. Organic chemists are actively exploring its use in constructing complex molecular architectures and developing novel chemical reactions. acs.orgsci-hub.se
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-hydrazinylacetic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6N2O2.ClH/c3-4-1-2(5)6;/h4H,1,3H2,(H,5,6);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYWNFZYMDFVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)NN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Hydrazinoacetic Acid Hydrochloride and Advanced Derivatives
Classical and Modern Approaches to Hydrazinoacetic Acid Hydrochloride Synthesis
The preparation of this compound can be achieved through several synthetic routes, ranging from traditional condensation reactions to more advanced catalytic methods.
Direct Condensation Reactions of Hydrazine (B178648) Derivatives with Carboxylic Acid Moieties
A fundamental approach to synthesizing hydrazinoacetic acid involves the direct condensation of a hydrazine derivative with a carboxylic acid moiety. One common method is the reaction of hydrazine hydrate (B1144303) with chloroacetic acid. google.comgoogle.com This nucleophilic substitution reaction, where the hydrazine attacks the electrophilic carbon of the chloroacetic acid, is a straightforward way to form the hydrazinoacetic acid backbone. The reaction is often carried out in the presence of an alkali, such as sodium hydroxide, to facilitate the reaction and neutralize the generated hydrochloric acid. google.com
Another variation involves the reaction of hydrazine hydrate with esters of carboxylic acids, a process known as hydrazinolysis. researchgate.netrjptonline.org For instance, ethyl chloroacetate (B1199739) can react with hydrazine hydrate to produce ethyl hydrazinoacetate, which is then converted to the hydrochloride salt. google.com The use of activating agents like 1-ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) and 1-hydroxybenzotriazol (HOBT) can facilitate the condensation between carboxylic acids and hydrazine derivatives, particularly when dealing with less reactive substrates. scielo.br
Catalytic Hydrazinolysis Techniques for Enhanced Yields
To improve the efficiency and yield of hydrazinoacetic acid synthesis, catalytic methods have been explored. While specific catalytic hydrazinolysis for this compound is not extensively detailed, analogous reactions suggest the potential for such approaches. For example, zeolites have been used as catalysts in the reaction between acetic acid and hydrazine hydrate under water-free conditions. This suggests that solid acid catalysts could be employed to enhance the synthesis of hydrazinoacetic acid, potentially offering advantages like reusability and milder reaction conditions.
Photoredox catalysis represents another modern approach for the synthesis of unnatural α-amino acids, using carboxylic acids as radical precursors. chemrxiv.org This technique, which involves visible light-promoted C-radical addition, could potentially be adapted for the synthesis of hydrazinoacetic acid derivatives, offering a stereoselective route. chemrxiv.org
Evaluation of Starting Material Precursors and Reaction Conditions
The choice of starting materials and the optimization of reaction conditions are critical for a successful synthesis. www.gov.ilich.org Common precursors for hydrazinoacetic acid synthesis include chloroacetic acid, ethyl chloroacetate, and glycine (B1666218). google.comgoogle.com When using chloroacetic acid, the reaction with hydrazine hydrate is typically performed at a controlled temperature, for instance between 0 and 25°C, to manage the exothermic nature of the reaction. google.com The choice of solvent also plays a significant role; for example, in the synthesis of 1,2,4-triazole (B32235) derivatives from hydrazinophthalazine and carboxylic acids, dichloromethane (B109758) was found to give significantly better yields compared to other solvents like methanol (B129727) or ethanol (B145695). scielo.br
For the synthesis of ethyl hydrazinoacetate hydrochloride, a method starting from chloroacetic acid, hydrazine hydrate, and an alkali results in sodium hydrazinoacetate. google.com Subsequent esterification with ethanol and dry hydrogen chloride yields the desired product. google.com An alternative route starting from glycine involves esterification, diazotization to ethyl diazoacetate, and then reduction. google.com However, this method may involve toxic or expensive reagents, making it less suitable for large-scale industrial production. google.com
Table 1: Comparison of Starting Materials for this compound Synthesis
| Starting Material | Synthetic Route | Advantages | Disadvantages |
| Chloroacetic Acid | Reaction with hydrazine hydrate and alkali, followed by esterification. google.comgoogle.com | Readily available starting material. google.com | Can involve multiple steps. |
| Ethyl Chloroacetate | Reaction with hydrazine hydrate in an ethanol solvent. google.com | Direct route to the ethyl ester. | May result in lower yields compared to other methods. google.com |
| Glycine | Esterification, diazotization, reduction, and acidification. google.com | Utilizes a common amino acid as a precursor. | May involve hazardous reagents. google.com |
Solid-Phase Synthesis Protocols for Hydrazinoacetic Acid and Its Analogs
Solid-phase peptide synthesis (SPPS) has revolutionized the way peptides and their analogs are created. The incorporation of hydrazinoacetic acid into peptide chains using SPPS allows for the generation of peptidomimetics with unique structural and functional properties.
Integration of Hydrazinoacetic Acid into Peptide Elongation Strategies
The integration of hydrazinoacetic acid into a growing peptide chain on a solid support is a key step in creating hydrazino-peptidomimetics. acs.orgnih.gov This is typically achieved by using a protected form of hydrazinoacetic acid as a building block. nih.govacs.org The carboxylic acid group of the protected hydrazinoacetic acid is activated using standard peptide coupling reagents, such as HBTU/HOBt or HATU/HOBt, and then reacted with the free amine of the resin-bound peptide. acs.orgnih.gov This process can be automated, allowing for the efficient synthesis of long peptide sequences containing one or more hydrazinoacetic acid residues. biorxiv.org
Aza-β3-peptides, which are oligomers of Nα-substituted hydrazinoacetic acid, can also be synthesized using solid-phase methods. acs.org The assembly of the peptide chain is often performed on a Rink Amide resin, and standard Fmoc-chemistry is used for the elongation. acs.orgnih.gov
Protection Group Strategies (e.g., N'-tert-Butyloxycarbonyl (Boc)) in Solid-Phase Synthesis
Protecting groups are essential in SPPS to prevent unwanted side reactions. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for the N'-nitrogen of the hydrazine moiety in hydrazinoacetic acid. total-synthesis.comwikipedia.org The use of a mono-protected derivative like BocNHNHCH2CO2H can lead to significant unwanted polymerization during the activation and coupling steps. nih.govacs.org To overcome this, di-protected (BocNHNH(Boc)CH2CO2H) or even tri-protected (N,N,N'-tris(Boc)hydrazinoacetic acid) derivatives are employed. nih.govacs.org
The fully protected N,N,N'-tris(Boc)hydrazinoacetic acid is a highly convenient reagent for the robust and scalable preparation of hydrazinopeptides, providing good yields and high purity. nih.gov While the Boc group is generally stable, some partial loss of a Boc group can occur during the repetitive piperidine (B6355638) treatments used for Fmoc group removal in Fmoc/tert-butyl chemistry. nih.gov Despite this slight instability, the tris(Boc)-protected derivative remains a valuable tool in SPPS. nih.gov The Boc group can be removed at the end of the synthesis using moderately strong acids like trifluoroacetic acid (TFA). wikipedia.org
Table 2: Protecting Group Strategies for Hydrazinoacetic Acid in SPPS
| Protected Derivative | Protection Level | Advantages | Disadvantages |
| BocNHNHCH2CO2H | Mono-protected | Simpler to synthesize. | Prone to unwanted polymerization. nih.govacs.org |
| BocNHNH(Boc)CH2CO2H | Di-protected | Minimizes polymerization. nih.govacs.org | More complex synthesis. |
| N,N,N'-tris(Boc)hydrazinoacetic acid | Tri-protected | Suppresses polymerization, robust for scalable synthesis. nih.gov | Slight instability to piperidine treatment. nih.gov |
Deprotection Methodologies and Post-Synthesis Processing
The use of protecting groups is essential in the synthesis of complex molecules containing the hydrazinoacetic acid scaffold. The choice of protecting group dictates the deprotection strategy, which must be efficient and compatible with other functional groups present in the molecule. Following deprotection, rigorous post-synthesis processing is crucial to ensure the purity and stability of the final compound.
Deprotection of Common Protecting Groups:
Two of the most prevalent amine-protecting groups used in conjunction with hydrazinoacetic acid are the tert-butoxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.
Boc Deprotection: The Boc group is readily cleaved under acidic conditions. A common and effective method involves treatment with trifluoroacetic acid (TFA), often in a solvent such as dichloromethane (DCM). For instance, a 1:1 mixture of TFA and DCM can achieve complete deprotection of a Boc-protected hydrazinoacetic acid derivative within 15 minutes to 2 hours at room temperature. univ-rennes1.fr A protocol for the deprotection of a Boc-protected elastin-like protein (ELP) functionalized with hydrazinoacetic acid utilizes a 50:50 DCM:TFA solution containing 5% (v/v) tri-isopropylsilane as a scavenger, with the reaction proceeding for 4 hours. nih.govstanford.edu
Fmoc Deprotection: The Fmoc group is base-labile and is typically removed using a mild secondary amine base. The most common reagent for this purpose is a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF). iris-biotech.de A standard protocol involves treating the Fmoc-protected substrate with a 20% (v/v) solution of piperidine in DMF. uci.edu The reaction is generally rapid, often completing within minutes. total-synthesis.com The progress of the deprotection can be monitored by UV/Vis spectroscopy, quantifying the release of the dibenzofulvene-piperidine adduct. iris-biotech.de
Post-Synthesis Processing:
After synthesis and deprotection, this compound and its derivatives must be purified to remove byproducts, unreacted reagents, and solvents.
Crystallization: Crystallization is a primary method for purifying the final product. For ethyl hydrazinoacetate hydrochloride, a common procedure involves cooling the reaction filtrate to induce crystallization, followed by separation and drying of the crystals. total-synthesis.com Recrystallization from suitable solvents, such as absolute ethanol, can further enhance purity.
Purification and Characterization: The purity of the synthesized compounds is typically assessed using techniques like High-Performance Liquid Chromatography (HPLC). Structural confirmation is achieved through spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
Enantioselective Synthesis of Chiral Hydrazinoacetic Acid Derivatives
The biological activity of many hydrazinoacetic acid-containing molecules is highly dependent on their stereochemistry. Therefore, the development of methods for the enantioselective synthesis of chiral hydrazinoacetic acid derivatives is of paramount importance.
Strategies for Achieving Optical Purity in Asymmetric Synthesis
Asymmetric synthesis aims to create a specific enantiomer of a chiral product directly. Several strategies have been employed to achieve high optical purity in the synthesis of hydrazinoacetic acid derivatives.
Use of Chiral Auxiliaries: A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. One notable example involves the use of chiral Ni(II) complexes. In this approach, a Schiff base is formed between a chiral auxiliary and an amino acid derivative, and subsequent alkylation occurs with high diastereoselectivity. bath.ac.ukmdpi.com The diastereoselectivity in the alkylation of N-acyl 2-oxazolidinones, another class of chiral auxiliaries, with di-tert-butyl azodicarboxylate (DBAD) has been reported to be high, with subsequent transformation yielding α-hydrazino acids in excellent enantiomeric purity. researchgate.net
Catalytic Asymmetric Synthesis: This approach utilizes a chiral catalyst to control the stereochemistry of the reaction. For the synthesis of chiral α-hydrazino ketones, a precursor to certain chiral hydrazinoacetic acid derivatives, chiral tin alkoxides derived from (R)-BINOL have been used as catalysts in the reaction of dialkyl azodicarboxylates with alkenoate cyclic esters, achieving enantioselectivities of up to 91% ee. scivisionpub.com
Resolution Techniques for Racemic Mixtures
When a synthetic route produces a racemic mixture (an equal mixture of both enantiomers), resolution techniques are employed to separate the enantiomers.
Diastereomeric Salt Formation: This is the most common method for resolving racemic acids or bases. uni-halle.de The racemic mixture is reacted with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts. nih.gov These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. rsc.org For racemic amines, chiral acids like (+)-tartaric acid or (S)-mandelic acid are frequently used as resolving agents. sigmaaldrich.com The less soluble diastereomeric salt crystallizes out of the solution and can be isolated. Subsequently, the pure enantiomer is recovered by treating the salt to remove the resolving agent. Studies on the resolution of 1-arylethylamines with mandelic acid have shown that the efficiency of the resolution is correlated with the crystal structures of the diastereomeric salts. rsc.org A chemoenzymatic dynamic kinetic resolution of mandelic acid has also been developed, combining enzymatic racemization with diastereomeric salt crystallization. rsc.org
Functionalization and Derivatization Pathways of the Hydrazinoacetic Acid Moiety
The hydrazinoacetic acid scaffold offers multiple sites for functionalization, allowing for the synthesis of a diverse array of derivatives with tailored properties. The hydrazine nitrogens and the carboxylic acid group are the primary targets for modification.
Alkylation and Acylation of Hydrazine Nitrogen Atoms
The nitrogen atoms of the hydrazine group are nucleophilic and can be readily alkylated or acylated.
N-Alkylation: The alkylation of hydrazine derivatives provides access to N-substituted compounds. The reaction typically involves treating the protected hydrazine with an alkylating agent, such as an alkyl halide, in the presence of a base. For instance, the N-alkylation of Nβ-Boc-hydrazine derivatives with bromoacetic esters can be achieved using potassium carbonate as the base in a solvent like toluene, often under reflux conditions. univ-rennes1.fr A study on the synthesis of aza-arginine precursors involved the alkylation of mono-protected hydrazines. stanford.edu The reaction of ethyl hydrazinoacetate with various electrophiles can lead to N-alkylated products. researchgate.net
N-Acylation: Acylation of the hydrazine nitrogens is a key step in the synthesis of aza-peptides and other derivatives. This can be achieved using various acylating agents, such as acid chlorides or anhydrides. The regioselectivity of acylation on the two nitrogen atoms of hydrazinoacetic acid has been studied to selectively obtain hydrazide and N-amino amide peptidomimetic groups. researchgate.net The reaction of hydrazides with acetic acid under reflux can lead to N-acetylation. rsc.org
Esterification and Amidation of the Carboxylic Acid Group
The carboxylic acid functionality of hydrazinoacetic acid can be converted into esters and amides, which is fundamental for its incorporation into larger molecules like peptides.
Esterification: The carboxylic acid group can be esterified by reaction with an alcohol under acidic catalysis. For example, reacting hydrazinoacetic acid with methanol in the presence of sulfuric acid at reflux yields methyl hydrazinoacetate. nih.gov A patent describes the preparation of ethyl hydrazinoacetate hydrochloride through the esterification of sodium hydrazinoacetate with ethanol and dry hydrogen chloride. total-synthesis.com
Amidation: The formation of an amide bond from the carboxylic acid group is a crucial reaction. Direct condensation with an amine is often inefficient due to a competing acid-base reaction. mychemblog.com Therefore, coupling agents are typically employed to activate the carboxylic acid. Reagents such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are highly effective for this purpose. mychemblog.comresearchgate.net A typical procedure involves reacting the carboxylic acid with an amine in the presence of HATU and a non-nucleophilic base like N,N-diisopropylethylamine (DIEA) or 4-methylmorpholine (B44366) in a solvent such as DMF. nih.govcommonorganicchemistry.com For example, the amidation of a tri-Boc protected hydrazinoacetic acid with an amine on an elastin-like protein was achieved using HATU and 4-methylmorpholine in DMF. nih.gov
Coordination Chemistry of Hydrazinoacetic Acid and Its Ligand Properties
Chelation Behavior and Coordination Modes of Hydrazinoacetic Acid Ligands
Hydrazinoacetic acid possesses several potential donor sites: the two nitrogen atoms of the hydrazine (B178648) moiety and the two oxygen atoms of the carboxylate group. This allows it to act as a polydentate ligand, forming chelate rings with metal ions, which enhances the stability of the resulting complexes. The actual denticity and coordination mode depend on various factors, including the nature of the metal ion, the reaction conditions (such as pH), and the presence of other coordinating species.
Derivatives of hydrazinoacetic acid, such as hydrazones formed by the condensation of ethyl hydrazinoacetate hydrochloride with aldehydes or ketones, are known to act as bidentate or tridentate ligands. For instance, in copper(II) complexes with hydrazones derived from 2-pyridinecarboxaldehyde (B72084) and ethyl hydrazinoacetate, the ligand coordinates in a bidentate fashion through one of the hydrazone nitrogen atoms and the pyridine (B92270) nitrogen atom researchgate.net. In other cases, hydrazone ligands can coordinate through the imine nitrogen and the enolic or ketonic oxygen atom researchgate.net.
The coordination of hydrazinoacetic acid itself can involve the carboxylate oxygen and the terminal amino nitrogen of the hydrazine group, forming a stable five-membered chelate ring. Depending on the metal ion's coordination number and stereochemical preferences, it can coordinate to one or more metal centers, potentially leading to the formation of polynuclear complexes.
Steric and electronic factors play a crucial role in determining the structure and stability of metal complexes with hydrazinoacetic acid and its derivatives.
Steric Effects: The spatial arrangement of the ligand around the metal center can be influenced by the size of substituents on the hydrazinoacetic acid backbone. For example, in complexes of hydrazones derived from ethyl hydrazinoacetate, the orientation of the side chain can differ, leading to different crystal packing and even different geometries around the metal ion researchgate.net. Bulky substituents can hinder the approach of other ligands or influence the coordination geometry to minimize steric repulsion.
Electronic Effects: The electronic properties of the hydrazinoacetic acid ligand, and any substituents, affect the donor strength of the coordinating atoms and thus the stability of the metal-ligand bonds. Electron-donating groups can increase the electron density on the donor atoms, leading to stronger coordination. Conversely, electron-withdrawing groups can weaken the donor capacity of the ligand. In substituted hydrazide complexes of nickel(II), the inductive effect of substituents attached to the hydrazide moiety has a pronounced effect on the vibrational modes observed in the infrared spectra, indicating a change in the electronic distribution within the ligand upon coordination asianpubs.org.
Synthesis and Structural Characterization of Metal Complexes with Hydrazinoacetic Acid Derivatives
The synthesis of metal complexes with hydrazinoacetic acid and its derivatives is typically achieved by reacting a salt of the desired metal with the ligand in a suitable solvent, often with gentle heating.
Copper(II) Complexes: A number of copper(II) complexes with hydrazone derivatives of ethyl hydrazinoacetate hydrochloride have been synthesized and characterized. For example, reaction with 2-pyridinecarboxaldehyde, 2-acetylpyridine, or 2-quinolinecarboxaldehyde (B31650) in the presence of a copper(II) salt yields complexes with varying geometries. The pyridine derivatives tend to form monomeric complexes with a distorted square-planar geometry around the copper(II) ion, while the quinoline (B57606) derivative can form a dimeric complex with a distorted trigonal bipyramidal geometry researchgate.net.
Nickel(II) Complexes: Nickel(II) complexes with various substituted acid hydrazides have been synthesized, typically in an ethanolic medium. These complexes often exhibit an octahedral geometry where the nickel(II) ion is coordinated to the amide carbonyl oxygen and the amino nitrogen of the hydrazide moiety asianpubs.orgchemijournal.com.
Cobalt(II) Complexes: Cobalt(II) chloride reacts with hydrazine and its derivatives to form coordination complexes. Depending on the specific hydrazine ligand, both six-coordinate (octahedral) and four-coordinate (tetrahedral) complexes can be formed rsc.org.
Palladium(II) Complexes: Palladium(II) forms stable square planar complexes with various nitrogen and oxygen donor ligands. Complexes with ligands similar to hydrazinoacetic acid, such as those derived from 2-hydrazinopyridine, have been synthesized and characterized biointerfaceresearch.com. It is expected that hydrazinoacetic acid would also form stable chelates with palladium(II).
Zinc(II) Complexes: Zinc(II) is known to form coordination polymers with ligands containing both pyridine and hydrazine moieties. These ligands can act as bifunctional linkers, leading to the formation of extended one-, two-, or three-dimensional structures bohrium.com. Given its structural features, hydrazinoacetic acid could also act as a bridging ligand to form zinc(II) coordination polymers.
Table 1: Selected Crystallographic Data for a Copper(II) Hydrazone Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 8.123(2) |
| b (Å) | 15.456(4) |
| c (Å) | 9.876(3) |
| β (°) | 108.98(2) |
| Z | 4 |
Data for [CuCl₂(C₁₀H₁₁N₃O₂)] derived from 2-pyridinecarboxaldehyde and ethyl hydrazinoacetate researchgate.net.
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for determining the coordination mode of ligands in metal complexes. The coordination of hydrazinoacetic acid to a metal ion is expected to cause shifts in the characteristic vibrational frequencies of its functional groups.
The stretching vibration of the carbonyl group (C=O) in the free ligand is typically observed in the region of 1700-1750 cm⁻¹. Upon coordination of the carboxylate group, this band is replaced by two new bands corresponding to the asymmetric and symmetric stretching vibrations of the coordinated carboxylate group (COO⁻), usually found at lower frequencies.
The N-H stretching vibrations of the hydrazine group, typically seen in the 3200-3400 cm⁻¹ region, may shift upon coordination of one of the nitrogen atoms.
The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds researchgate.net.
Table 2: Characteristic IR Bands (cm⁻¹) for Hydrazone Ligands and their Metal Complexes
| Compound | ν(N-H) | ν(C=O) | ν(C=N) | ν(M-N) | ν(M-O) |
|---|---|---|---|---|---|
| Free Ligand | ~3250 | ~1680 | ~1610 | - | - |
| Metal Complex | Shifted | Shifted | Shifted | ~530 | ~450 |
General trends observed for hydrazone complexes researchgate.net.
UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of transition metal complexes provide information about the d-orbital splitting and the geometry of the coordination sphere.
The free hydrazinoacetic acid ligand is expected to show absorptions in the UV region due to π → π* and n → π* transitions within the molecule.
Upon complexation with a transition metal ion, new absorption bands may appear in the visible region. These bands are typically due to d-d electronic transitions, where an electron is excited from a lower energy d-orbital to a higher energy d-orbital. The energy and intensity of these bands are characteristic of the metal ion, its oxidation state, and the coordination geometry slideshare.netlibretexts.org. For instance, octahedral Ni(II) complexes typically show three spin-allowed d-d transitions asianpubs.org. The colors of the complexes are a direct result of these electronic transitions.
Catalytic Applications of Hydrazinoacetic Acid Metal Complexes
A comprehensive review of scientific literature did not yield specific information on the catalytic applications of metal complexes derived from hydrazinoacetic acid hydrochloride. The following sections are therefore based on general principles of coordination chemistry and catalysis involving related hydrazone and amino acid-based ligands, highlighting the potential but currently underexplored areas for hydrazinoacetic acid complexes.
Design and Optimization of Complex Catalysts for Organic Transformations
The rational design of catalysts is a cornerstone of modern chemistry, aiming to achieve high efficiency, selectivity, and stability. For hypothetical hydrazinoacetic acid metal complexes, the design process would involve several key considerations:
Choice of Metal Center: The nature of the metal ion is paramount. Different metals offer distinct redox potentials, coordination geometries, and Lewis acidity, making them suitable for different types of transformations. For instance, palladium or nickel might be chosen for cross-coupling reactions, while manganese, iron, or copper could be selected for oxidation catalysis.
Ligand Modification: The hydrazinoacetic acid ligand itself could be modified to fine-tune the catalyst's properties. Esterification of the carboxylic acid, for example, would alter its coordinating ability and solubility. Substitution on the hydrazine nitrogen atoms could introduce steric bulk or electronic effects to influence selectivity.
The optimization of such a catalyst would be an iterative process involving the screening of various reaction parameters to maximize the yield and selectivity of the desired product. This typically includes:
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's activity and the reaction pathway.
Reaction Temperature and Time: These parameters are crucial for controlling the reaction rate and minimizing the formation of byproducts.
Catalyst Loading: Finding the minimum amount of catalyst required for efficient conversion is important for both economic and environmental reasons.
Role of Additives: Bases, acids, or co-catalysts can play a critical role in activating the catalyst or the substrates.
A systematic approach to optimization, potentially employing high-throughput screening or design of experiments (DoE) methodologies, would be essential to unlock the full catalytic potential of hydrazinoacetic acid metal complexes.
Table 1: Hypothetical Parameters for Optimization of a Hydrazinoacetic Acid-Palladium Catalyzed Suzuki-Miyaura Coupling
| Parameter | Range/Options | Rationale |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | To facilitate the transmetalation step. |
| Solvent | Toluene, Dioxane, DMF, Water | To influence solubility and reaction kinetics. |
| Temperature | 80 °C, 100 °C, 120 °C | To optimize reaction rate and catalyst stability. |
| Ligand:Pd Ratio | 1:1, 2:1, 4:1 | To ensure catalyst stability and prevent palladium black formation. |
This table is illustrative and based on general knowledge of Suzuki-Miyaura coupling reactions, not on specific experimental data for hydrazinoacetic acid complexes.
Mechanistic Insights into Catalytic Cycles Involving Hydrazinoacetic Acid Ligands
Understanding the mechanism of a catalytic reaction is crucial for its improvement and for the design of new, more efficient catalysts. For a hypothetical organic transformation catalyzed by a hydrazinoacetic acid metal complex, the catalytic cycle would consist of a series of elementary steps.
For example, in a hypothetical oxidation reaction, the catalytic cycle might involve the following key steps:
Oxidant Activation: The metal complex could react with an oxidant (e.g., hydrogen peroxide, a peracid) to form a high-valent metal-oxo or metal-peroxo species. The hydrazinoacetic acid ligand would play a crucial role in stabilizing this reactive intermediate.
Substrate Binding: The organic substrate would then coordinate to the activated metal center. The steric and electronic properties of the hydrazinoacetic acid ligand would influence the mode of substrate binding and thus the regioselectivity of the reaction.
Oxygen Atom Transfer: The oxygen atom from the metal-oxo species would be transferred to the substrate, forming the oxidized product. This is often the rate-determining step of the reaction.
Product Release and Catalyst Regeneration: The oxidized product would dissociate from the metal center, and the catalyst would be regenerated to its initial state, ready to start a new cycle.
Elucidating such a mechanism would require a combination of experimental and computational techniques. Kinetic studies, isotopic labeling experiments, and in-situ spectroscopic monitoring (e.g., NMR, IR, UV-Vis) could provide valuable information about the reaction intermediates and transition states. Density Functional Theory (DFT) calculations could be used to model the reaction pathway and to gain a deeper understanding of the electronic structure of the key intermediates.
Table 2: Potential Elementary Steps in a Hypothetical Oxidation Catalyzed by a Manganese-Hydrazinoacetate Complex
| Step | Description | Role of Hydrazinoacetic Acid Ligand |
| 1 | Formation of a high-valent Mn(V)=O species | Stabilization of the high-valent manganese center. |
| 2 | Coordination of an alkene substrate | Directing the approach of the alkene to the Mn=O bond. |
| 3 | Oxygen atom transfer to the alkene | Influencing the stereoselectivity of the epoxidation. |
| 4 | Release of the epoxide product | Facilitating product dissociation and catalyst turnover. |
This table represents a generalized catalytic cycle for oxidation reactions and is not based on specific experimental data for hydrazinoacetic acid complexes.
Hydrazinoacetic Acid Hydrochloride As a Building Block in Advanced Organic Synthesis
Hydrazone Ligation in Dynamic Covalent Chemistry and Bioconjugation
Hydrazone ligation, the reaction between a hydrazine (B178648) and an aldehyde or ketone, is a cornerstone of dynamic covalent chemistry and bioconjugation. wikipedia.org This reaction forms a C=N bond and is valued for its specificity, efficiency, and the reversibility of the resulting hydrazone bond under certain conditions. wikipedia.orgnih.gov Hydrazone-based coupling methods are particularly useful in medical biotechnology, for instance, in linking drugs to specific antibodies for targeted therapies. wikipedia.org The hydrazone linkage is generally stable at neutral pH, such as in the bloodstream, but can be designed to cleave in the acidic environments of cellular compartments like lysosomes. wikipedia.orgnih.gov
The formation of a hydrazone from hydrazinoacetic acid and a carbonyl compound proceeds through a nucleophilic addition-elimination mechanism. numberanalytics.com The reaction begins with the nucleophilic attack of the hydrazine's terminal nitrogen atom on the electrophilic carbonyl carbon, forming a tetrahedral intermediate known as a hemiaminal. nih.gov This is followed by a dehydration step to yield the final hydrazone product. nih.govnumberanalytics.com
The kinetics of this reaction are highly pH-dependent. The reaction is typically fastest in a mildly acidic environment (around pH 4.5-5). nih.govnumberanalytics.com This is because the reaction requires a delicate balance: acid catalysis is needed to protonate the carbonyl oxygen, making the carbon more electrophilic for the initial attack, and to facilitate the elimination of water from the hemiaminal intermediate. nih.gov However, at very low pH, the hydrazine nucleophile itself becomes protonated, rendering it unreactive and slowing the reaction. nih.gov
A significant feature of hydrazinoacetic acid is that its neighboring carboxylic acid group can act as an intramolecular catalyst. nih.gov This internal acid/base group can facilitate the proton transfer steps required for the breakdown of the tetrahedral intermediate, leading to accelerated reaction rates even at neutral pH compared to hydrazines lacking this feature. nih.gov Studies have shown that hydrazines with a nearby carboxylic acid group react at an accelerated rate, with rate constants for some combinations reaching 2–20 M⁻¹sec⁻¹, which is faster than some strain-promoted cycloaddition reactions. nih.gov
The thermodynamic stability of the resulting hydrazone is influenced by the structure of the carbonyl reactant. Aromatic aldehydes and α-oxo acid derivatives often form more stable hydrazones, making them common choices for bioconjugation applications. nih.gov
Table 1: Factors Influencing Hydrazone Formation
| Factor | Effect on Reaction | Rationale |
| pH | Optimal around 4.5-5. nih.govnumberanalytics.com | Balances the need for acid catalysis of dehydration with maintaining the nucleophilicity of the hydrazine. nih.gov |
| Reactant Structure | Electron-withdrawing groups on the carbonyl component can increase reactivity. Aromatic and α-oxo aldehydes form stable products. nih.gov | Increases the electrophilicity of the carbonyl carbon and stabilizes the final hydrazone. nih.gov |
| Intramolecular Groups | Neighboring acid/base groups (like the carboxylic acid in hydrazinoacetic acid) accelerate the reaction. nih.gov | Provides intramolecular catalysis for the rate-limiting proton transfer steps. nih.gov |
| Solvent | Choice of solvent can impact reaction rates and yields. numberanalytics.com | Affects the solubility of reactants and the stability of intermediates and transition states. |
| Concentration | Higher reactant concentrations favor product formation. numberanalytics.com | Increases the frequency of molecular collisions according to reaction kinetics. |
Catalytic Acceleration of Hydrazone Ligation for Specific Applications
While hydrazone formation can be intrinsically rapid under optimal conditions, many applications, especially in bioconjugation, require reactions to proceed quickly at neutral pH and low reactant concentrations. nih.gov To achieve this, external catalysts are often employed.
Aniline (B41778) and its derivatives have been widely studied as nucleophilic catalysts for hydrazone and oxime formation. nih.gov The mechanism involves the aniline first reacting with the aldehyde to form a more reactive Schiff base intermediate, which is then readily attacked by the hydrazine. nih.gov While effective, high concentrations of aniline are often required for significant rate acceleration. nih.gov
More recently, a new generation of catalysts has been developed to improve efficiency and reduce toxicity. These include:
Bifunctional Amine Buffers : Compounds like 2-(aminomethyl)imidazoles and N,N-dimethylethylenediamine can act as both a pH buffer and a catalyst. rsc.org They have been shown to accelerate reactions by several orders of magnitude at pH values between 5 and 9 with low toxicity to human cells. rsc.org
Arginine : This naturally occurring amino acid has been shown to catalyze hydrazone ligation efficiently at neutral pH, with its effect being particularly potent in a bicarbonate/CO2 buffer system. chemrxiv.org Arginine offers the dual benefit of acting as a nucleophilic catalyst and preventing the aggregation of proteins during ligation, making it a valuable tool for protein modification. chemrxiv.org
Table 2: Catalytic Systems for Hydrazone Ligation
| Catalyst Type | Example(s) | Operating pH | Key Advantages |
| Arylamines | Aniline | 4.5 - 7.0 | Well-established, enhances rates significantly at acidic pH. nih.gov |
| Bifunctional Buffers | 2-(aminomethyl)imidazole | 5.0 - 9.0 | Low toxicity, highly efficient at near-neutral pH, acts as both buffer and catalyst. rsc.org |
| Amino Acids | Arginine | Neutral | Biocompatible, prevents protein aggregation, effective in bicarbonate buffer. chemrxiv.org |
Applications in Macromolecular Assembly and Polymer Chemistry
The dynamic and tunable nature of the hydrazone bond makes it an excellent tool for the construction of advanced polymeric materials and macromolecular assemblies. Hydrazinoacetic acid and its derivatives can be incorporated into polymer chains or used to functionalize them, introducing a reactive handle for subsequent modifications. smolecule.com
One key application is in the formation of hydrogels. By using tri-Boc-hydrazinoacetic acid (a protected form), researchers can create hydrogels with dynamic covalent bonds. smolecule.com These materials are "smart" because the reversible hydrazone cross-links can break and reform in response to stimuli like pH changes, making them suitable for applications in controlled drug delivery and tissue engineering. smolecule.com
Furthermore, hydrazone ligation is employed in Polymerization-Induced Self-Assembly (PISA), a powerful technique to create nano-objects like vesicles and micelles. univ-lorraine.fr By designing monomers and polymers that can react via hydrazone formation, complex, self-assembling systems can be constructed. The principles of macromolecular chemistry guide the design of these systems, where factors like polymer chain length, hydrophobicity, and charge influence the final assembled structure. nih.govrug.nl The use of hydrazinoacetic acid provides a straightforward method to introduce the necessary hydrazine functionality into these complex polymer architectures.
Synthesis of Nitrogen-Containing Heterocyclic Compounds
The hydrazine motif within hydrazinoacetic acid hydrochloride is a versatile functional group for synthesizing a wide range of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry and materials science. thieme-connect.de
A significant advancement in the use of hydrazinoacetic acid involves its conversion into a highly functionalized α-boryl-α-hydrazinoacetic acid building block. thieme-connect.deresearchgate.netthieme-connect.de This is achieved through a proline-catalyzed α-amination of α-borylacetaldehyde, followed by an oxidation step. thieme-connect.de This borylated intermediate is a powerful tool for the regioselective synthesis of various borylated azoles and diazines. thieme-connect.de
The synthesis proceeds by condensing the borylated hydrazinoacetic acid with various bis-electrophiles. The reaction's outcome is highly dependent on the electrophile used, but it allows for the controlled (regioselective) formation of complex heterocyclic structures that retain the boron functional group. thieme-connect.dethieme-connect.de This boron moiety (specifically, an MIDA boronate) is valuable because it can be used in subsequent cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to add further complexity to the molecule. thieme-connect.dechemrxiv.org
Examples of heterocycles synthesized using this method include:
Pyrazoles (Azoles) : Reaction with acetylacetone (B45752) or aryl keto-enamines yields substituted pyrazoles. thieme-connect.de
Phthalazinones (Diazines) : Condensation with methyl 2-formylbenzoate (B1231588) leads to the formation of phthalazinones. thieme-connect.de
1,2,3-Diazaborinines (Diazines) : Using 2-formylphenylboronic acid as the electrophile results in the formation of these boron-containing diazines. thieme-connect.de
Table 3: Synthesis of Borylated Heterocycles from α-Boryl-α-hydrazinoacetic Acid
| Bis-Electrophile Used | Resulting Heterocycle Class | Specific Product Example |
| Acetylacetone | Pyrazole (Azole) | 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(MIDA-boryl)acetic Acid |
| 1,3-Diphenylpropane-1,3-dione | Pyrazole (Azole) | 2-(3,5-Diphenyl-1H-pyrazol-1-yl)-2-(MIDA-boryl)acetic Acid thieme-connect.de |
| Aryl Keto-enamines | Pyrazole (Azole) | 5-Arylpyrazoles thieme-connect.de |
| Methyl 2-formylbenzoate | Phthalazinone (Diazine) | Phthalazinone derivative thieme-connect.de |
| 2-Formylphenylboronic acid | 1,2,3-Diazaborinine (Diazine) | Diazaborinine derivative thieme-connect.de |
Ring-Closing Reactions Leading to Oxadiazoles and Related Architectures
The 1,3,4-oxadiazole (B1194373) ring is another important heterocyclic motif found in many pharmacologically active compounds and materials. mdpi.comijper.org A primary and widely used method for synthesizing this ring system involves the cyclodehydration of N,N'-diacylhydrazine precursors. mdpi.commdpi.com
This compound can serve as a starting point for this synthesis. The process typically involves two key steps:
Acylation : The hydrazine group of hydrazinoacetic acid (or its ester derivative) is acylated twice, once by its own acetic acid group (after conversion to a more reactive form like an acid chloride or ester) and once by another carboxylic acid. This forms the necessary N,N'-diacylhydrazine intermediate.
Cyclodehydration : The diacylhydrazine is then treated with a dehydrating agent, such as phosphorus oxychloride, sulfuric acid, or trifluoromethanesulfonic anhydride, which promotes the ring-closing reaction to form the 2,5-disubstituted 1,3,4-oxadiazole ring. mdpi.commdpi.com
Alternative routes include the oxidative cyclization of N-acylhydrazones, which can also be prepared from hydrazinoacetic acid derivatives. mdpi.comorganic-chemistry.org The versatility of these methods allows for the creation of a wide library of oxadiazole compounds with different substituents at the 2- and 5-positions, depending on the acylating agents used.
Table 4: Common Synthetic Routes to 1,3,4-Oxadiazoles from Hydrazide Precursors
| Precursor | Key Reagent(s) | Reaction Type |
| N,N'-Diacylhydrazines | POCl₃, P₂O₅, SOCl₂, TsOH | Dehydrative Cyclization mdpi.commdpi.com |
| N-Acylhydrazones | I₂, DDQ, FeCl₃ | Oxidative Cyclization mdpi.com |
| Acid Hydrazides + Orthoesters | Acid Catalyst | Condensation/Cyclization mdpi.com |
| Acid Hydrazides + Carboxylic Acids | Ph₃P-I₂ | One-pot N-acylation/Cyclization organic-chemistry.org |
Role as a Precursor for Indolin-2,3-dione Derivatives and Isatin (B1672199) Analogues
Hydrazinoacetic acid and its derivatives are key reagents in the synthesis of analogues of indolin-2,3-dione, commonly known as isatin. The reactivity of the isatin core, particularly its C3-keto group, makes it an excellent electrophile for condensation reactions with nucleophilic hydrazine compounds.
The fundamental reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazino group on the C3-carbonyl carbon of the isatin ring. This is typically followed by dehydration, often facilitated by a catalytic amount of acid (such as glacial acetic acid) in a suitable solvent like ethanol (B145695), to yield a stable hydrazone linkage (C=N-N). mdpi.comchalcogen.romdpi.com This synthetic strategy is highly efficient for creating a diverse library of N-substituted isatin-3-hydrazone derivatives. mdpi.comresearchgate.net
The resulting Schiff bases are of significant interest in medicinal chemistry. chalcogen.robiomedres.us For instance, novel Schiff bases derived from N-substituted benzylisatins and nalidixic acid hydrazide have been synthesized and investigated for their biological activities. chalcogen.ro Similarly, condensing various substituted isatins with different hydrazides has produced compounds evaluated as potential inhibitors for enzymes like HIV-1 RNase H and α-glucosidase. mdpi.comnih.gov The general synthetic route involves refluxing the appropriate isatin derivative with a hydrazide in ethanol with a few drops of glacial acetic acid. chalcogen.romdpi.com
| Isatin Reactant | Hydrazine/Hydrazide Reactant | Resulting Derivative Class | Reference |
|---|---|---|---|
| Substituted Isatins | Nalidixic acid hydrazide | Schiff Bases of Indolin-2,3-dione | chalcogen.ro |
| Substituted Isatins | 6-hydrazineylpyrimidine-2,4(1H,3H)-dione | 3-Hydrazonoindolin-2-one Derivatives | mdpi.com |
| Substituted Indoline-2,3-dione | Hydrazine hydrate (B1144303) (intermediate step) | Indoline-2,3-dione-based Benzene Sulfonamides | nih.gov |
| N-methyl isatin | p-nitroaniline (forms hydrazone with hydrazine) | Isatin Schiff Bases | biomedres.us |
| Isatin | Amino Acid Hydrazides | Amino Acid Hydrazone-Isatin Derivatives | mdpi.com |
Development of Peptidomimetics and Hydrazinopeptides
The incorporation of hydrazinoacetic acid units into peptide chains leads to the formation of hydrazinopeptides and aza-peptides, which are classes of peptidomimetics with modified backbones. These modifications can bestow unique structural and biological properties, such as enhanced stability against proteolysis and the ability to form well-defined secondary structures. researchgate.netut.ee
The replacement of an α-carbon in a standard amino acid with a nitrogen atom to create an α-hydrazinoacetyl moiety introduces significant changes to the peptide backbone, which forms the basis of their design as peptidomimetics. nih.gov
Backbone Modification : The primary alteration is the introduction of an N-N bond in the peptide backbone. This modification changes the electrostatic properties of the peptide and restructures its hydrogen bonding network. nih.gov
Conformational Constraint : The presence of adjacent nitrogen atoms and the planarity of the hydrazide bond (N-N-C=O) introduce a degree of rigidity not found in natural peptides. This inherent constraint can promote the formation of stable, folded secondary structures. nih.govirb.hr
Hydrogen Bonding : The additional nitrogen atom (Nα) in the backbone can act as a hydrogen bond donor, while the Nβ nitrogen's lone pair of electrons can also participate in stabilizing interactions. This altered hydrogen bonding capacity is crucial for inducing specific structural motifs, such as hydrazino-turns. nih.govacs.orguniv-rennes1.fr
Aza-β³-Peptide Analogy : Oligomers built exclusively from α-hydrazinoacetic acid units are also known as aza-β³-peptides. This nomenclature highlights their relationship to β-peptides, where an extra methylene (B1212753) group is inserted into the backbone, increasing its length and flexibility. ut.eeuniv-rennes1.fr Aza-β³-peptides similarly have an extended backbone but with a nitrogen atom in place of the β-carbon. ut.ee
The synthesis of peptides containing hydrazinoacetic acid units can be accomplished using both solid-phase and solution-phase methodologies. The choice of strategy often depends on the desired peptide length, scale, and purity requirements.
Solid-Phase Peptide Synthesis (SPPS) has proven to be a robust method for constructing hydrazinopeptides. spirochem.com The process typically employs standard Fmoc/tBu chemistry on a solid support like Rink Amide resin. nih.govmdpi.com
Monomer Protection : For SPPS, fully protected hydrazinoacetic acid derivatives are required. N,N,N'-tris(Boc)hydrazinoacetic acid is a convenient reagent that can be coupled efficiently, suppressing unwanted polymerization. nih.gov Fmoc-protected aza-β³-amino acids have also been developed for the synthesis of "mixed" peptides containing both natural and aza-amino acids. researchgate.net
Coupling Reagents : While standard coupling reagents like HBTU/HOBt are used for the α-amino acid couplings, the coupling of the α-hydrazino acid monomer often requires a stronger activating agent, such as HATU/HOBt, to ensure efficient reaction. nih.gov
Cleavage and Purification : After chain assembly, the peptide is cleaved from the resin and deprotected, typically using a trifluoroacetic acid (TFA) cocktail, followed by purification via preparative HPLC. nih.gov
Solution-Phase Synthesis offers an alternative for producing di- and tripeptides or for large-scale synthesis where chromatography might be challenging. nih.govrsc.orgekb.egekb.eg
Protected Monomers : The synthesis involves the stepwise coupling of protected monomers in a suitable organic solvent like DMF. irb.hrnih.gov For example, an Nα-benzyl-Nβ-Boc protected hydrazino acid can be coupled to a dipeptide ester. irb.hrnih.gov
Coupling and Deprotection : Coupling agents such as BOP and HOBt are effective for forming the peptide bond in solution. irb.hrnih.gov Subsequent deprotection steps, such as hydrogenolysis to remove a benzyl (B1604629) group or acid treatment for a Boc group, allow for chain elongation. univ-rennes1.fr However, using unprotected hydrazino acids has been shown to allow for a faster and simpler construction of hybrid peptidomimetics, though regioselectivity can be an issue. researchgate.netirb.hrnih.gov
| Feature | Solid-Phase Synthesis (SPPS) | Solution-Phase Synthesis |
|---|---|---|
| Principle | Peptide chain is assembled on a solid resin support. spirochem.com | Peptide is synthesized freely in a solvent. ekb.egekb.eg |
| Advantages | Ease of purification (filtration), amenability to automation, high efficiency for long peptides. spirochem.com | Easily scalable, intermediates can be purified and characterized, avoids expensive resins. nih.gov |
| Disadvantages | Requires specialized protected monomers (e.g., N,N,N'-tris(Boc)hydrazinoacetic acid), can be expensive. nih.gov | Purification can be difficult (requires chromatography/recrystallization), potential for side reactions. ekb.eg |
| Typical Reagents | Resins (Rink Amide), Fmoc/Boc protecting groups, Coupling agents (HBTU, HATU). nih.govnih.gov | Protecting groups (Boc, Benzyl), Coupling agents (BOP, HOBt, DCC). univ-rennes1.frnih.gov |
Aza-β³-peptides, which are oligomers of N-substituted hydrazinoacetic acids, are a class of foldamers known to adopt stable and predictable secondary structures in solution and in the solid state. acs.orguniv-rennes1.fr Their conformational preferences are distinct from those of natural α-peptides and their β-peptide counterparts.
The Hydrazinoturn : The defining structural motif of aza-β³-peptides is the "hydrazinoturn." This is a stable, eight-membered hydrogen-bonded pseudocycle. acs.orguniv-rennes1.fr Crystal structure analysis reveals that this H-bond network is fundamentally different from that of β³-peptides. acs.orgresearchgate.net This turn is a key element that contributes to the formation of ordered, helical structures in longer oligomers.
E/Z Isomerism : A critical feature governing the conformation of hydrazinopeptides is the E/Z (trans/cis) isomerism around the hydrazide bond. nih.gov This isomerism is an intrinsic source of conformational heterogeneity. NMR studies, particularly 1H–13C HMBC spectra, are used to unambiguously determine the conformer populations in solution. nih.gov In folded structures like the hydrazinoturn, the hydrazidic bonds typically adopt a trans conformation. univ-rennes1.fr
Structural Evidence : The first crystal structures of aza-β³-peptides confirmed their ability to form highly organized structures in the solid state. acs.org In solution (e.g., in CDCl₃), NMR studies and conformational analysis support the existence of a hydrogen bond network based on successive eight-membered rings, leading to folded conformations. univ-rennes1.fr The insertion of a single α-hydrazino acid residue can be sufficient to induce a β-turn-like structure, even in a polar solvent like DMSO-d₆. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Primary Foldamer Unit | Oligomers built exclusively from α-hydrazinoacetic acid units. | acs.org |
| Key Secondary Structure | The "Hydrazinoturn," an eight-membered hydrogen-bonded pseudocycle. | nih.govacs.orguniv-rennes1.fr |
| Bond Isomerism | E/Z (trans/cis) isomerism around the hydrazide bond is a major source of conformational heterogeneity. | nih.gov |
| Solid-State Structure | Crystal structures confirm a well-defined H-bond network, differing significantly from β-peptides. | acs.orgresearchgate.net |
| Solution-State Structure | NMR studies show evidence of folded structures stabilized by successive H-bonded rings. | univ-rennes1.fr |
Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Indolin-2,3-dione (Isatin) |
| Glacial acetic acid |
| Ethanol |
| Nalidixic acid hydrazide |
| 6-hydrazineylpyrimidine-2,4(1H,3H)-dione |
| Hydrazine hydrate |
| tert-Butoxycarbonyl (Boc) |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) |
| N,N,N'-tris(Boc)hydrazinoacetic acid |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) |
| HOBt (Hydroxybenzotriazole) |
| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) |
| Trifluoroacetic acid (TFA) |
| BOP reagent (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) |
| Dimethylformamide (DMF) |
Biochemical and Biological Research Applications of Hydrazinoacetic Acid and Its Derivatives in Vitro Mechanistic Studies
Enzyme Inhibition and Modulation Mechanisms
The core of hydrazinoacetic acid's biochemical activity lies in its capacity to act as an inhibitor or modulator of several enzyme classes. Its structural similarity to natural amino acids allows it to be recognized by enzyme active sites, while the reactive hydrazine (B178648) moiety can lead to the formation of stable adducts or disrupt catalytic cycles.
Hydrazinoacetic acid (HAA) and its derivatives have been investigated as inhibitors of enzymes crucial to various metabolic pathways. The hydrazine group is highly nucleophilic and can react with electrophilic centers in enzyme active sites, particularly with carbonyl-containing cofactors like pyridoxal (B1214274) phosphate (B84403) (PLP). This reactivity forms the basis of their inhibitory action against a range of enzymes.
Derivatives of HAA are often synthesized to enhance their specificity and potency for particular enzymes. For instance, α-hydrazino acids, for which HAA is a parent compound, can be incorporated into peptide backbones, creating peptidomimetics. These modified peptides can then target proteases or other enzymes that process peptide substrates. The introduction of the hydrazide linkage in place of a standard amide bond alters the molecule's conformational flexibility and hydrogen-bonding capabilities, which can lead to enhanced binding affinity for the target enzyme.
The potency and mechanism of an enzyme inhibitor are quantified through kinetic parameters such as the inhibition constant (Kᵢ), and its effects on the maximum reaction velocity (Vmax) and the Michaelis constant (Km).
Kᵢ (Inhibition Constant): This value represents the dissociation constant of the enzyme-inhibitor complex and is a measure of the inhibitor's binding affinity. A lower Kᵢ value indicates a more potent inhibitor.
Vmax (Maximum Velocity): This is the maximum rate of the enzymatic reaction when the enzyme is saturated with the substrate.
Km (Michaelis Constant): This is the substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the substrate's binding affinity.
The type of inhibition can be determined by observing the changes in these parameters in the presence of the inhibitor:
Competitive Inhibition: The inhibitor binds to the active site, competing with the substrate. This results in an increase in the apparent Km, with no change in Vmax.
Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's efficiency. This leads to a decrease in Vmax, with no change in Km.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. This results in a decrease in both Vmax and the apparent Km.
While these principles are fundamental to characterizing any enzyme inhibitor, specific kinetic data (Kᵢ, Vmax, and Km effects) for the direct inhibition of enzymes by Hydrazinoacetic acid hydrochloride is not extensively documented in the available scientific literature. Research has more frequently focused on more complex derivatives.
Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. The cytosolic isoforms, human carbonic anhydrase I (hCA I) and II (hCA II), are important drug targets.
These findings suggest that the broader class of hydrazine-containing compounds can be effective inhibitors of carbonic anhydrases. The mechanism often involves the inhibitor coordinating with the zinc ion in the enzyme's active site, a common feature for many CA inhibitors. However, without direct experimental data, the specific impact of This compound on these isoenzymes remains uncharacterized.
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system responsible for hydrolyzing the neurotransmitter acetylcholine, thereby terminating nerve impulses. Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease.
Similar to the case with carbonic anhydrases, there is a lack of specific data on the inhibitory effects of This compound on AChE in cell-free systems. However, research on related hydrazone derivatives has shown significant AChE inhibition. In one study, a series of N,N′-bis[(1-aryl-3-heteroaryl)propylidene]hydrazine dihydrochlorides were evaluated, with some compounds showing potent anti-AChE activity. The most active compound in this series, N,N′-Bis[1-(4-fluorophenyl)-3-(piperidine-1-yl)propylidene]hydrazine dihydrochloride, had a Kᵢ value of 66 nM. This indicates that the hydrazone scaffold can serve as a basis for designing effective AChE inhibitors. The proposed mechanism of action for such inhibitors often involves interactions with both the catalytic active site and the peripheral anionic site of the AChE enzyme.
Amidotransferases are a class of enzymes that catalyze the transfer of an amide nitrogen from a donor molecule, typically glutamine, to an acceptor substrate. These enzymes are fundamental to the biosynthesis of amino acids and nucleic acids. Hydrazinoacetic acid has a well-established connection to this enzyme class, primarily through its role as a key precursor in the biosynthesis of azaserine (B1665924). nih.gov Azaserine is a known glutamine antagonist and an effective inhibitor of amidotransferases. nih.gov
In vitro reconstitution studies of the azaserine biosynthetic pathway have provided insight into the enzymatic steps involving HAA. nih.gov These studies have shown that HAA is a substrate for enzymes within the azaserine gene cluster, which ultimately lead to the formation of the diazo group characteristic of azaserine. nih.gov The biosynthesis involves the stepwise oxidation of the hydrazinoacetic acid moiety. nih.gov This established role as a biosynthetic intermediate confirms that HAA interacts specifically with certain metabolic enzymes. Its ability to mimic natural substrates makes it a modulator of these enzymatic pathways.
Role in Metabolic Pathway Elucidation and Disruption
The involvement of hydrazinoacetic acid in biosynthetic pathways makes it a useful tool for their elucidation. By using isotopically labeled HAA (e.g., with ¹⁵N), researchers can trace the incorporation of the hydrazine nitrogen into the final natural products, thereby confirming its role as an intermediate and clarifying the sequence of enzymatic reactions.
Furthermore, the development of hydrazine-based chemical probes is an emerging strategy for studying metabolic pathways. These probes can be designed to react with specific enzyme cofactors, allowing for the activity-based protein profiling (ABPP) of metabolic enzymes in complex biological systems. This approach helps to map metabolic activity and identify potential drug targets within specific pathways. nih.gov
Hydrazinoacetic acid and its derivatives can also be used to disrupt metabolic pathways. By inhibiting key enzymes like amidotransferases, these compounds can interfere with essential cellular processes such as amino acid and nucleic acid synthesis. This disruptive capability is the basis for the observed antimicrobial and anticancer properties of some HAA-derived compounds like azaserine.
Tracing of Hydrazinoacetic Acid in Amino Acid Metabolism Pathways
The study of amino acid metabolism often involves the use of isotope labeling to trace the movement and transformation of these essential molecules within cellular pathways. nih.govnih.gov Techniques such as 13C and 18O labeling, followed by analysis with gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR), allow researchers to map the metabolic fate of amino acids. nih.govcreative-proteomics.com This provides insights into the interconnectedness of metabolic networks, such as the urea (B33335) cycle and glutamine metabolism. creative-proteomics.com
While direct tracing studies specifically involving isotopically labeled hydrazinoacetic acid are not extensively documented in the provided results, the principles of metabolic flux analysis are well-established. nih.govcreative-proteomics.com These methods are crucial for understanding how cells reprogram their metabolism under different conditions, such as in cancer, where there are notable shifts in the turnover rates of amino acids like glutamate, serine, aspartate, threonine, and methionine. nih.gov The application of such tracing techniques to hydrazinoacetic acid could elucidate its metabolic pathway and its influence on amino acid networks. For instance, in the biosynthesis of the natural product triacsin, hydrazinoacetic acid is a proposed intermediate derived from lysine (B10760008) and glycine (B1666218). nih.govnih.gov Stable isotope feeding experiments are employed in such biosynthetic studies to understand the origin of each part of the final molecule. nih.gov
Studies on Interference with Nucleic Acid Synthesis and Purine (B94841) Metabolism in Cell Cultures
The synthesis of nucleic acids, DNA and RNA, is a fundamental process for cell proliferation and survival. creative-biolabs.com This process relies on a steady supply of nucleotides, which are synthesized through two main pathways: de novo synthesis and salvage pathways. numberanalytics.com The de novo pathway builds purines from simpler molecules and is particularly active in rapidly dividing cells, including cancer cells. nih.govfrontiersin.org
Hydrazinoacetic acid and its derivatives have been noted for their ability to interfere with these critical cellular processes. Their biological activity can be attributed to the inhibition of key enzymes in metabolic pathways, including those involved in nucleic acid synthesis. By mimicking natural substrates, these compounds can disrupt normal cellular functions. For example, some anticancer and antiviral drugs work by targeting nucleotide synthesis, either by inhibiting crucial enzymes or by being incorporated into DNA or RNA, leading to errors or termination of synthesis. numberanalytics.com
In cell culture studies, the manipulation of purine metabolism has been shown to have significant effects. For instance, cell lines grown in media with physiological levels of folic acid, a crucial component for de novo purine synthesis, show alterations in their purine nucleotide pools. nih.gov Furthermore, disruptions in purine recycling pathways, as seen in cells with defective HGPRT enzyme, can lead to changes in the levels of important neurotransmitters like dopamine. mdpi.com While direct studies on hydrazinoacetic acid's specific interference with purine metabolism are not detailed, its known role as an enzyme inhibitor suggests a potential mechanism for disrupting the delicate balance of nucleotide synthesis required for cell growth.
Investigation of Hydrazinoacetic Acid as an Intermediate or Inhibitor in Natural Product Biosynthesis (e.g., Triacsin Biosynthesis)
Hydrazinoacetic acid (HAA) has been identified as a key intermediate in the biosynthesis of triacsins, a class of natural products known for their activity as acyl-CoA synthetase inhibitors. nih.govnih.gov Triacsins are notable for their unique N-hydroxytriazene moiety, and understanding their biosynthesis is crucial for potentially harnessing their therapeutic properties. nih.govresearchgate.net
The proposed biosynthetic pathway for triacsins involves the formation of HAA from lysine and glycine through the action of several enzymes, including Tri26-28. nih.govnih.gov Specifically, N6-hydroxy-lysine is thought to react with glycine to form an intermediate that is then cleaved to produce HAA. nih.gov This pathway shares similarities with the biosynthesis of other natural products. escholarship.org Subsequent steps in triacsin biosynthesis involve the activation of HAA through succinylation and further enzymatic reactions to construct the N-hydroxytriazene group. nih.gov The identification of the triacsin gene cluster has been instrumental in proposing the chemical logic behind the formation of this unusual functional group. nih.gov
The role of HAA as an intermediate highlights its importance in the complex enzymatic machinery responsible for producing structurally diverse and biologically active natural products. The study of such biosynthetic pathways not only provides fundamental knowledge of microbial metabolism but also opens avenues for the bioengineering of novel compounds with potential therapeutic applications.
Table 1: Key Components in Triacsin Biosynthesis
| Component | Role | Reference |
|---|---|---|
| Hydrazinoacetic Acid (HAA) | Key intermediate | nih.govnih.gov |
| Tri26, Tri27, Tri28 | Enzymes involved in HAA formation from lysine and glycine | nih.govnih.gov |
| N-hydroxytriazene | Unique functional moiety of triacsins | nih.gov |
Analysis of Cellular Processes Affected by Hydrazinoacetic Acid in In Vitro Models (e.g., Apoptosis Induction in Cancer Cell Lines)
Hydrazinoacetic acid and its derivatives are known to influence various cellular processes, a key one being the induction of apoptosis, or programmed cell death, particularly in cancer cells. This pro-apoptotic activity is a significant area of interest in cancer research.
The mechanism by which these compounds induce apoptosis often involves the disruption of normal cellular pathways by mimicking natural molecules. While the precise mechanisms for hydrazinoacetic acid are not fully elucidated in the provided information, the general principles of apoptosis induction by chemical agents are well-studied. For instance, histone deacetylase (HDAC) inhibitors are a class of compounds that can induce apoptosis in cancer cells by altering gene expression and the function of both histone and non-histone proteins. nih.govnih.gov This can lead to the activation of pro-apoptotic proteins like Bax and the repression of anti-apoptotic proteins. nih.gov
In the context of cancer cell lines, such as HeLa human cervical cancer cells, other compounds have been shown to induce apoptosis through the activation of caspases and the disruption of the mitochondrial membrane potential. koreascience.kr This suggests that the apoptotic pathways are sensitive targets for chemical intervention. Given that hydrazinoacetic acid can interfere with fundamental cellular processes like metabolism, it is plausible that its apoptosis-inducing effects are linked to the metabolic stress it places on cancer cells.
Hydrazine-Based Chemical Biology Probes for Proteome Profiling
Design and Synthesis of Activity-Based Protein Profiling (ABPP) Probes with Hydrazine Warheads
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy used to study enzyme function directly in complex biological systems. nih.govacs.org A key component of ABPP is the design of chemical probes that can covalently label the active sites of enzymes. upenn.edu While traditional ABPP probes are electrophilic and target nucleophilic amino acid residues, there is a growing interest in developing "reverse-polarity" probes to target electrophilic sites within proteins. nih.govacs.org
Hydrazine has emerged as a versatile and effective "warhead" for the design of such probes. nih.govbiorxiv.org The electron-rich nature of the hydrazine moiety makes it both nucleophilic and reducing, allowing it to react with a broad range of electron-deficient groups found in enzyme cofactors and post-translationally modified sites. biorxiv.org The design of these probes typically involves incorporating a hydrazine group as the reactive element (the warhead) and a reporter tag, such as an alkyne or a fluorophore, for subsequent detection and identification of the labeled proteins. acs.orgbiorxiv.org
The synthesis of these probes allows for the creation of a library of molecules with varying structures to explore different aspects of proteome reactivity. acs.org For example, researchers have synthesized both alkyl and aryl hydrazine probes to investigate their reactivity profiles. biorxiv.org The versatility of hydrazine as a warhead enables the targeting of multiple classes of enzymes, making it a valuable tool for exploring the less-studied "electrophilome". nih.govacs.org
Table 2: Features of Hydrazine-Based ABPP Probes
| Feature | Description | Reference |
|---|---|---|
| Warhead | The reactive hydrazine group that covalently binds to the target. | biorxiv.org |
| Reporter Tag | A functional group (e.g., alkyne) that allows for visualization or enrichment of labeled proteins. | acs.org |
| Reactivity | Targets electrophilic sites in proteins, including cofactors and modified residues. | nih.govupenn.edu |
Selective Targeting of Electrophilic Sites in Proteins and Enzymes
A significant advantage of hydrazine-based probes is their ability to selectively target functional, electrophilic sites within the proteome. nih.govupenn.edu These sites are often found in the active centers of enzymes and can be part of organic or inorganic cofactors, transient catalytic intermediates, or post-translational modifications. nih.govacs.org This capability addresses a blind spot in traditional ABPP, which primarily focuses on nucleophilic residues. acs.org
The reaction between the hydrazine probe and the electrophilic target is dependent on the enzyme being in an active, functional state. nih.gov This "activity-based" labeling ensures that the probes are not just binding to any protein, but are specifically identifying enzymes that are catalytically competent. biorxiv.org The labeling can be blocked by inhibitors that occupy the active site, further confirming the selectivity of the probe for the functional form of the enzyme. nih.govupenn.edu
Hydrazine probes can react through multiple mechanisms, including direct polar coupling and oxidative fragmentation/coupling, which contributes to their broad reactivity across different enzyme classes. nih.govacs.org This versatility has allowed for the identification of novel protein targets and has provided a platform for screening for selective inhibitors against these targets. acs.org For instance, these probes have been used to identify a glyoxylyl (Glox) electrophilic group in the protein secernin-3 and to subsequently identify a selective inhibitor for it. acs.org This demonstrates the power of hydrazine-based probes not only for proteome-wide profiling but also for facilitating drug discovery by uncovering new "druggable" sites. upenn.edunih.gov
In Vitro Antimicrobial Efficacy and Mechanism Research
Assessment of Antibacterial Activity of Hydrazinoacetic Acid Derivatives Against Various Bacterial Strains
Hydrazide-hydrazone derivatives, a prominent class of compounds derived from hydrazinoacetic acid, have demonstrated significant in vitro antibacterial activity against a wide spectrum of bacterial strains. Research has shown these synthetic compounds to be effective against both Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains that pose a significant threat to public health. mdpi.comnih.govnih.gov
Studies have identified numerous hydrazide-hydrazone derivatives with potent antibacterial effects. For example, certain derivatives of 1,2-dihydropyrimidine have shown exceptionally strong activity, with Minimum Inhibitory Concentration (MIC) values as low as 0.08 µg/mL against Micrococcus luteus. nih.gov Other derivatives have exhibited bactericidal effects on Salmonella typhimurium with an MIC of 6.25 μg/ml, which is twice as effective as the conventional antibiotic chloramphenicol. nih.gov
The efficacy of these compounds extends to notoriously difficult-to-treat pathogens. Nitrogen-doped carbon dots synthesized from hydroxyacetic acid hydrazide showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with MIC and Minimum Bactericidal Concentration (MBC) values of 100 µg/mL and 150-200 µg/mL, respectively. mdpi.com Further studies on isonicotinic acid hydrazide-hydrazones revealed very strong activity against Gram-positive bacteria, with one derivative showing an MIC of 3.91 μg/mL against S. aureus, four times more potent than the antibiotic nitrofurantoin. nih.gov Another pyrimidine (B1678525) derivative was found to be twice as active as ampicillin (B1664943) against E. coli and S. aureus, and also showed significant activity against MDR clinical isolates of K. pneumoniae and MRSA. nih.gov
| Derivative Class | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Hydrazide-hydrazone of 4-chlorophenylsulfonyl acid | S. aureus | Good (ZOI = 21 mm) | nih.gov |
| 1,2-dihydropyrimidine derivative | M. luteus | 0.08 | nih.gov |
| 1,2-dihydropyrimidine derivative | E. coli, P. picketti | 0.08–1 | nih.gov |
| Isonicotinic acid hydrazide-hydrazone | S. aureus ATCC 25923 | 3.91 | nih.gov |
| Pyrimidine derivative | MRSA1 (clinical isolate) | 3.125 | nih.gov |
| Pyrimidine derivative | E. coli | 12.5 | nih.gov |
| Hydroxyacetic acid hydrazide-CDs | MRSA | 100 | mdpi.com |
Evaluation of Antifungal Properties in Fungal Cultures
In addition to their antibacterial properties, derivatives of hydrazinoacetic acid have been investigated for their potential as antifungal agents. In vitro studies have confirmed that various synthetic derivatives, particularly those incorporating hydrazone and other heterocyclic moieties, exhibit significant fungicidal or fungistatic activity against a range of pathogenic fungi. d-nb.infonih.govrsc.org
One area of significant interest is the activity of these compounds against Candida albicans, a common cause of opportunistic fungal infections. nih.govrsc.org A series of novel matrine (B1676216) derivatives incorporating a hydroxamic acid moiety demonstrated exceptional inhibitory activity against C. albicans, with the most potent compound exhibiting an MIC value of 0.062 mg/mL, significantly lower than the clinical antibiotic fluconazole (B54011) (8.590 mg/mL). rsc.org Studies on other hydrazine-based compounds have also shown them to be highly effective against clinical isolates of C. albicans that are resistant to conventional antifungal drugs. nih.gov
The antifungal spectrum is not limited to yeasts. Novel pyrazolecarboxamide derivatives containing a hydrazone moiety were tested against several plant-pathogenic fungi. d-nb.info Several of these compounds showed favorable antifungal activity against Gibberella zeae, with the most active derivatives achieving over 50% inhibition at a concentration of 50 mg/L. d-nb.info These compounds also displayed moderate activity against Fusarium oxysporum and Corynespora mandshurica. d-nb.info The structure-activity relationship studies indicated that the specific substituents on the aromatic rings play a significant role in the antifungal potency of these molecules. d-nb.infonih.gov
| Derivative Class | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Matrine-hydroxamic acid derivative | Candida albicans | MIC = 0.062 mg/mL | rsc.org |
| Pyrazolecarboxamide-hydrazone (7g) | Gibberella zeae | 50.32% inhibition at 50 mg/L | d-nb.info |
| Pyrazolecarboxamide-hydrazone (7i) | Gibberella zeae | 49.05% inhibition at 50 mg/L | d-nb.info |
| Pyrazolecarboxamide-hydrazone (7i) | Fusarium oxysporum | 35.76% inhibition at 50 mg/L | d-nb.info |
| Hydrazine-based compound (Hyd.Cl) | Candida albicans | Fungicidal activity | nih.gov |
Investigation of Potential Modes of Action at the Cellular Level (e.g., Cell Wall, DNA Synthesis)
Mechanistic studies into the antimicrobial effects of hydrazinoacetic acid derivatives reveal a multi-pronged approach to cellular disruption. Rather than relying on a single target, these compounds often interfere with several vital cellular processes, contributing to their efficacy and potentially lowering the likelihood of resistance development. mdpi.comnih.govrsc.orgnih.gov
A primary mechanism of action is the disruption of the microbial cell membrane and the inhibition of biofilm formation. mdpi.comrsc.org In fungi, certain citral-thiazolyl hydrazine derivatives have been shown to cause malformation of the mycelium and increase the permeability of the cell membrane. nih.gov Similarly, in bacteria, nitrogen-doped carbon dots derived from a hydrazine precursor were found to exert their antibacterial effects by disrupting bacterial membranes. mdpi.com Furthermore, some derivatives are effective not only at preventing the formation of biofilms but also at eradicating pre-existing ones, a crucial feature for treating persistent infections. mdpi.comrsc.org
Another key mechanism is the induction of oxidative stress and subsequent damage to cellular macromolecules. The 4-phenyl-1,3-thiazol-2-yl hydrazine compound was found to induce oxidative damage in C. albicans. nih.gov This is often achieved through the generation of reactive oxygen species (ROS), which can lead to widespread cellular damage, including to DNA. mdpi.com The biotransformation of hydrazine derivatives can lead to the formation of reactive intermediates, such as carbonium ions, which can covalently bind to and damage essential macromolecules like DNA and proteins, thereby inhibiting their synthesis and function. nih.gov
Direct interaction with genetic material is another proposed mode of action. Some hydrazine derivatives have been shown to intercalate into DNA, and this interaction can stabilize unusual DNA structures, which may interfere with replication and transcription. nih.gov Furthermore, the inhibition of key enzymes involved in metabolic pathways is a critical aspect of their activity. Hydralazine (B1673433), for example, has been shown to inhibit DNA methyltransferase, an enzyme crucial for gene regulation. nih.gov This inhibition can lead to aberrant gene expression and ultimately cell death. nih.gov
Advanced Analytical and Spectroscopic Characterization Methodologies for Hydrazinoacetic Acid Hydrochloride Research
Chromatographic Separation and Purity Assessment Techniques
Chromatographic techniques are fundamental in separating hydrazinoacetic acid hydrochloride from impurities and degradation products, as well as for its quantification. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Quantification and Degradation Product Analysis
High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analysis of this compound and its related substances. jddtonline.info Reversed-phase HPLC methods are commonly developed and validated for this purpose, offering specificity, accuracy, and precision. jddtonline.inforesearchgate.net These methods can effectively separate the parent compound from process-related impurities and degradation products that may arise during synthesis or storage. researchgate.net
A typical HPLC setup involves an Inertsil ODS-3V column with a mobile phase gradient consisting of a buffer (e.g., phosphate (B84403) buffer at pH 2.5) and an organic modifier like acetonitrile (B52724) or methanol (B129727). jddtonline.inforesearchgate.net Detection is often carried out using a UV detector at a specific wavelength, for instance, 230 nm. jddtonline.inforesearchgate.net The method's validation according to ICH guidelines ensures its reliability for routine quality control analysis. jddtonline.info
For certain applications, derivatization may be employed to enhance detection. For example, a method involving derivatization with 2-hydroxyl-1-naphthalene formaldehyde (B43269) has been developed, with detection at 406 nm. google.com This highlights the flexibility of HPLC in adapting to the specific analytical challenges posed by the compound. The linearity of these methods is typically established over a range of concentrations to ensure accurate quantification. jddtonline.info
Table 1: HPLC Method Parameters for Hydralazine (B1673433) Hydrochloride Analysis (Related Compound)
| Parameter | Condition |
| Column | Inertsil ODS-3V, 250mm x 4.6mm, 5µm |
| Mobile Phase A | Phosphate buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile/Methanol |
| Detection | UV at 230 nm |
| Flow Rate | 1.0 mL/min |
| This table is based on data for a related compound, hydralazine hydrochloride, and illustrates a typical HPLC setup that could be adapted for this compound. jddtonline.inforesearchgate.net |
Gas Chromatography (GC) Coupled with Derivatization for Volatile Analytes
Gas chromatography (GC) is another essential technique, particularly for the analysis of volatile analytes related to this compound. cdc.gov Due to the low volatility of this compound itself, derivatization is a necessary prerequisite for GC analysis. nih.govjfda-online.com This process converts the analyte into a more volatile and thermally stable derivative suitable for the GC system. jfda-online.com
Common derivatization approaches include silylation, acylation, and alkylation. jfda-online.com For hydrazine (B178648) compounds, derivatization with reagents like acetone (B3395972) or various aldehydes (e.g., pentafluorobenzaldehyde, p-chlorobenzaldehyde) is frequently performed. nih.govchrom-china.comsielc.com The choice of derivatizing agent depends on the specific analytical requirements, such as the need for enhanced sensitivity with an electron capture detector (ECD). jfda-online.com
The derivatized sample is then injected into the GC system, where it is separated on a capillary column (e.g., DB-624). sielc.com Detection can be achieved using various detectors, including a flame ionization detector (FID) or a mass spectrometer (MS) for unequivocal identification. cdc.govsielc.com The use of GC-MS provides both chromatographic separation and mass spectral data, enabling confident identification of the analytes. nih.gov It's crucial to perform derivatization quickly to prevent autoxidation of the hydrazine compounds. cdc.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. uoa.grchemrxiv.orgbbhegdecollege.com One-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provide detailed information about the molecular framework, including the connectivity of atoms and the chemical environment of protons and carbons.
¹H NMR Spectroscopy for Proton Environment Characterization
Proton NMR (¹H NMR) spectroscopy provides valuable information about the number of different types of protons in the molecule, their chemical environments, and their proximity to other protons. The chemical shifts (δ) of the proton signals in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, protons attached to or near electronegative atoms will appear at higher chemical shifts (downfield).
¹³C NMR Spectroscopy for Carbon Skeleton Elucidation
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms in a molecule and to gain insight into their chemical environment. hw.ac.uk Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shift of each signal provides information about the type of carbon (e.g., sp³, sp²) and the nature of the atoms attached to it.
For this compound, one would anticipate signals for the carbonyl carbon of the carboxylic acid group and the methylene (B1212753) carbon. The carbonyl carbon would appear at a significantly higher chemical shift (typically in the range of 160-185 ppm for carboxylic acids) compared to the methylene carbon. hw.ac.ukmdpi.com The exact chemical shifts can be influenced by the solvent and other experimental conditions. mdpi.com
Two-Dimensional NMR Techniques (e.g., HMBC, HSQC) for Structural Connectivity
Two-dimensional (2D) NMR techniques are powerful tools for unambiguously determining the complete molecular structure by revealing correlations between different nuclei. sdsu.edu
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment is used to identify direct one-bond correlations between protons and the carbons to which they are attached. libretexts.orgcolumbia.edu In the HSQC spectrum of this compound, a cross-peak would be observed connecting the ¹H signal of the methylene protons to the ¹³C signal of the methylene carbon. This provides direct evidence of the C-H bond. libretexts.org
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals long-range correlations between protons and carbons, typically over two or three bonds. libretexts.orgcolumbia.edu This technique is crucial for establishing the connectivity of different functional groups within the molecule. For this compound, an HMBC experiment would be expected to show a correlation between the methylene protons and the carbonyl carbon, confirming the connection between the methylene group and the carboxylic acid group. Such correlations are invaluable for piecing together the molecular structure. youtube.com
By combining the information from these various NMR experiments, a complete and unambiguous structural assignment of this compound can be achieved.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable analytical technique in chemical research, providing critical information about the molecular weight and structure of compounds. For this compound, MS methodologies are pivotal for confirming its identity, assessing purity, and studying its chemical behavior.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that allows for the analysis of thermally labile and polar molecules like this compound by transferring them from solution to the gas phase as ions with minimal fragmentation. semanticscholar.org In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions. semanticscholar.org
For this compound, analysis via positive-ion ESI-MS would be expected to readily generate the protonated molecule, [M+H]⁺. Given the molecular formula C₂H₆N₂O₂, the neutral molecule has a monoisotopic mass of 90.0429 u. The hydrochloride salt dissociates in the spray solvent, and the free hydrazinoacetic acid molecule is then protonated. The primary ion observed would therefore correspond to the hydrazinoacetic acid cation (C₂H₇N₂O₂⁺) with a calculated m/z (mass-to-charge ratio) of approximately 91.0507.
The ESI-MS technique is sensitive and requires only a small amount of sample. The choice of solvent is crucial for efficient ionization; typically, a mixture of water or methanol with a small amount of formic acid is used to promote protonation. nih.gov While ESI is a soft ionization method, fragmentation can be induced in the mass spectrometer to obtain structural information. This is often achieved through collision-induced dissociation (CID), where the precursor ion is accelerated and collided with an inert gas.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides the capability to measure the m/z of an ion with very high accuracy (typically to within 5 ppm). This allows for the determination of the elemental composition of the ion, serving as a powerful tool for unequivocal compound identification. nih.gov
For this compound, HRMS would be used to confirm the elemental formula of the protonated molecule. The experimentally measured exact mass of the [M+H]⁺ ion would be compared against the theoretical exact mass calculated for the formula C₂H₇N₂O₂⁺. This level of accuracy helps to distinguish the target compound from other potential isobaric species (molecules with the same nominal mass but different elemental compositions).
In research involving derivatives of hydrazinoacetic acid, HRMS is routinely used to confirm the successful synthesis of new compounds. For example, in studies of triacsin biosynthesis, HRMS analysis was used to predict the molecular formula of novel metabolites related to hydrazinoacetic acid. biorxiv.orgbiorxiv.org
Table 1: Theoretical Exact Mass for HRMS Analysis
| Ion | Molecular Formula | Theoretical Monoisotopic Mass (u) |
|---|---|---|
| [M] | C₂H₆N₂O₂ | 90.0429 |
| [M+H]⁺ | C₂H₇N₂O₂⁺ | 91.0502 |
This interactive table allows for sorting and filtering of data.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection specificity of mass spectrometry. researchgate.net This technique is essential for analyzing this compound in complex matrices, such as reaction mixtures, biological samples, or formulated products. ub.edu
In a typical LC-MS workflow, the sample is first injected into an HPLC system. For a polar compound like this compound, a reversed-phase column (e.g., C18) with an aqueous mobile phase containing an acid modifier like formic acid is commonly employed. japsonline.com The modifier ensures the analyte is in its protonated form, which is suitable for positive-ion ESI-MS detection. japsonline.comchromforum.org As the separated components elute from the column, they are introduced directly into the mass spectrometer's ion source.
LC-MS allows for the simultaneous detection and quantification of the target analyte and any related impurities or degradation products. The retention time from the LC provides an additional layer of identification, while the MS provides mass and structural information. The use of tandem mass spectrometry (LC-MS/MS) further enhances selectivity and sensitivity by monitoring specific fragmentation transitions for the analyte of interest. japsonline.com This approach is valuable in metabolomics studies and for the analysis of peptide conjugates incorporating a hydrazinoacetyl group. ub.eduresearchgate.netmdpi.com
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are powerful non-destructive methods for identifying the functional groups present in a molecule. wiley.comhoriba.com These techniques probe the vibrational motions of atoms within the molecule, providing a unique "fingerprint" spectrum.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific absorption bands correspond to particular functional groups. wiley.com
For this compound, the IR spectrum would exhibit characteristic absorption bands for the various functional groups present. The hydrochloride form means the hydrazine moiety is protonated (H₂N-NH₂⁺-) and the carboxylic acid is present. The spectrum is expected to be complex due to strong hydrogen bonding.
Key expected regions and their corresponding vibrational modes include:
O-H Stretch (Carboxylic Acid): A very broad and intense absorption band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group in the carboxylic acid dimer. mdpi.com
N-H Stretch (Hydrazinium ion): Multiple bands for symmetric and asymmetric stretching of the N-H bonds in the -NH₂ and -NH₂⁺- groups would appear in the 3200-2800 cm⁻¹ region, often overlapping with the broad O-H stretch.
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1730 cm⁻¹ is indicative of the carbonyl group. Its exact position can be influenced by hydrogen bonding. In derivatives, this peak is consistently observed, for instance at 1719 cm⁻¹ in an N-Boc protected derivative. univ-rennes1.fr
N-H Bend: Bending vibrations for the amino groups typically appear in the 1650-1550 cm⁻¹ region.
C-O Stretch and O-H Bend: These vibrations are coupled and appear as broad bands in the 1440-1395 cm⁻¹ and 1300-1200 cm⁻¹ regions.
Table 2: Characteristic IR Absorption Bands for Hydrazinoacetic Acid Derivatives
| Derivative | Functional Group | Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| Boc-Nr-Phe-OMe | N-H Stretch | 3370 | univ-rennes1.fr |
| Boc-Nr-Phe-OMe | C=O Stretch (Ester) | 1752 | univ-rennes1.fr |
| Boc-Nr-Phe-OMe | C=O Stretch (Carbamate) | 1719 | univ-rennes1.fr |
This interactive table allows for sorting and filtering of data based on functional groups and their vibrational frequencies.
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light (from a laser) by a molecule. horiba.com While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in polarizability. Therefore, functional groups that are weak in IR may be strong in Raman, and vice-versa. For example, C=C, C-C, and N-N bonds often produce strong Raman signals.
In the context of this compound, Raman spectroscopy would be particularly useful for:
Identifying the N-N bond: The hydrazine N-N stretching vibration would give a characteristic Raman signal.
Analyzing the C-C backbone: The C-C skeletal vibrations would be readily observable.
Studying polymorphism: Raman is highly sensitive to changes in crystal lattice structure, making it an excellent tool for studying different polymorphic forms of the solid compound. semanticscholar.org
In-situ monitoring: As it can be used with aqueous solutions and through glass vials, Raman is suitable for monitoring reactions or changes in the compound without sample preparation. horiba.comornl.gov
While specific Raman spectra for this compound are not widely published, analysis of related compounds like cocaine hydrochloride shows that the hydrochloride salt form can be clearly distinguished from the free base form by characteristic shifts in the Raman peaks. horiba.com A similar differentiation would be expected for Hydrazinoacetic acid and its hydrochloride salt. The presence of the HCl would likely perturb the vibrational modes of the adjacent functional groups, leading to noticeable shifts in the Raman spectrum. ornl.gov
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography stands as a definitive method for elucidating the three-dimensional atomic arrangement of crystalline solids. uol.dediamond.ac.uk It provides precise information on bond lengths, bond angles, and crystallographic symmetry, which are crucial for understanding the chemical and physical properties of this compound.
Powder X-ray Diffraction for Crystalline Phase Analysis
Powder X-ray diffraction (PXRD) is a fundamental technique for the analysis of polycrystalline materials. rsc.orgfrontiersin.org It is instrumental in identifying the crystalline phases present in a sample of this compound and can be used to assess sample purity. nih.gov In a typical PXRD experiment, a finely powdered sample is irradiated with a monochromatic X-ray beam, and the scattered intensity is measured as a function of the scattering angle (2θ). youtube.com The resulting diffraction pattern is a unique "fingerprint" of the crystalline structure. nih.gov
Key applications of PXRD in this compound research include:
Phase Identification: Comparison of the experimental diffraction pattern with databases like the International Centre for Diffraction Data (ICDD) allows for the unambiguous identification of the this compound crystalline phase. nih.gov
Purity Assessment: The presence of diffraction peaks from other crystalline substances can indicate impurities in the sample. frontiersin.org The detection limit for minor crystalline phases is typically in the range of 0.1–1% by weight. nih.gov
Lattice Parameter Refinement: The positions of the diffraction peaks can be used to accurately determine the unit cell parameters of the crystal lattice. youtube.com
Table 1: Illustrative Powder X-ray Diffraction Data Analysis
| Parameter | Description | Typical Application for this compound |
| 2θ Angle | The angle between the incident and diffracted X-ray beams. | Used to calculate the d-spacing between crystal lattice planes according to Bragg's Law. nih.gov |
| d-spacing (Å) | The distance between parallel planes of atoms in the crystal. | A characteristic feature of the crystal structure. |
| Relative Intensity (%) | The intensity of a diffraction peak relative to the most intense peak. | Helps in identifying the crystalline phase and assessing preferred orientation. |
Single Crystal X-ray Diffraction for Atomistic Arrangement
For an unequivocal determination of the molecular structure, single-crystal X-ray diffraction (SC-XRD) is the gold standard. uhu-ciqso.esfzu.cz This technique requires a single, well-ordered crystal of this compound, typically with dimensions of at least 0.02 mm. uhu-ciqso.es The crystal is mounted on a goniometer and rotated in a high-intensity X-ray beam. The resulting diffraction pattern of discrete spots is collected on a detector. uol.deceitec.cz
The analysis of the positions and intensities of these diffracted spots allows for the calculation of the electron density map of the unit cell, from which the precise coordinates of each atom can be determined. fzu.cz This detailed structural information is invaluable for:
Confirming Molecular Connectivity: Verifying the expected bonding arrangement within the this compound molecule.
Determining Stereochemistry: Establishing the absolute configuration of chiral centers, if any.
Analyzing Intermolecular Interactions: Identifying and characterizing hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing. fzu.cz
Research on related hydrazone complexes derived from ethyl hydrazinoacetate hydrochloride has successfully utilized single-crystal X-ray diffraction to determine their molecular structures, revealing details about coordination geometries and intermolecular hydrogen bonding. researchgate.net
Table 2: Key Information Obtained from Single Crystal X-ray Diffraction
| Structural Parameter | Description | Significance for this compound |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Defines the basic repeating unit of the crystal lattice. uhu-ciqso.es |
| Space Group | The set of symmetry operations that describe the crystal's symmetry. | Provides insight into the packing arrangement of the molecules. |
| Atomic Coordinates | The x, y, and z coordinates of each atom within the unit cell. | Allows for the precise determination of bond lengths and angles. uol.de |
| Bond Lengths & Angles | The distances between bonded atoms and the angles between adjacent bonds. | Confirms the molecular geometry and can indicate strain or unusual bonding. uhu-ciqso.es |
| Torsion Angles | The dihedral angles that describe the conformation of the molecule. | Reveals the three-dimensional shape of the this compound molecule. |
Spectrophotometric Methods for Quantitative Analysis
Spectrophotometric methods are widely used for the quantitative analysis of chemical compounds in solution, based on the absorption of light. nihs.go.jp
UV-Visible Spectrophotometry for Concentration Determination and Stability Studies
UV-Visible spectrophotometry measures the absorption of light in the ultraviolet (200-400 nm) and visible (400-800 nm) regions of the electromagnetic spectrum. nihs.go.jpijprajournal.com The absorbance of a solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert Law. ijprajournal.com This technique is valuable for determining the concentration of this compound in solution and for monitoring its stability over time. scirp.org
To perform a quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at a specific wavelength (λmax), which corresponds to the maximum absorbance of the compound. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. scirp.org For hydrazinoacetic acid, UV-visible spectroscopy can be performed using solvents like water or 0.1N hydrochloric acid. ijprajournal.com
Development of Chromogenic Assays for Detection in Research Samples
Chromogenic assays involve a chemical reaction that produces a colored product, allowing for the colorimetric detection and quantification of the analyte. For hydrazino compounds, various chromogenic reagents can be employed. The reaction of the hydrazine moiety with specific reagents leads to the formation of a chromophore that absorbs light in the visible region.
For instance, aldehydes such as p-dimethylaminobenzaldehyde react with hydrazine to form brightly colored products. google.com The development of such an assay for this compound would involve optimizing reaction conditions (e.g., pH, temperature, reaction time) and selecting a suitable chromogenic agent that reacts specifically and quantitatively with the hydrazine group. The intensity of the color produced, measured by a spectrophotometer, would be proportional to the concentration of this compound in the sample. Research has shown the development of chromogenic probes for the selective detection of hydrazine, which could be adapted for this compound. researchgate.netacs.org
Table 3: Comparison of Spectrophotometric Methods
| Method | Principle | Advantages for this compound Analysis | Considerations |
| UV-Visible Spectrophotometry | Direct measurement of light absorption by the analyte. nihs.go.jp | Simple, rapid, and non-destructive. | Requires the analyte to have a significant UV-Vis absorbance; potential for interference from other absorbing species. |
| Chromogenic Assay | Chemical reaction to produce a colored product for measurement. researchgate.netacs.org | High sensitivity and selectivity; can be used for samples with low concentrations or in complex matrices. | Requires development and optimization of the reaction; the chromogenic reagent must be stable and specific. |
Method Validation and Optimization in Laboratory Research Settings
The validation of analytical methods is crucial to ensure their reliability, reproducibility, and fitness for purpose. scirp.org For research involving this compound, any newly developed or adopted analytical method must undergo a thorough validation process. The International Conference on Harmonisation (ICH) guidelines provide a framework for validating analytical procedures. scirp.org
Key validation parameters include:
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities or degradation products. npra.gov.my
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. scirp.org
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. scirp.org
Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies. scirp.org
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). scirp.org
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. scirp.org
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scirp.org
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Optimization of the analytical method involves adjusting parameters such as the mobile phase composition in chromatography, the pH of the reaction medium in a chromogenic assay, or the instrumental settings in spectroscopy to achieve the best possible performance in terms of sensitivity, selectivity, and analysis time. For example, in the development of an HPLC method for a related compound, hydralazine hydrochloride, parameters such as the column type, mobile phase composition, flow rate, and detector wavelength were optimized to achieve good separation and sensitivity. researchgate.netjddtonline.info
Linearity, Accuracy, Precision, and Robustness Studies
The validation of any quantitative analytical method intended for research on this compound is fundamentally reliant on establishing its performance characteristics. Key parameters, as outlined in guidelines such as the International Conference on Harmonisation (ICH) Q2(R1), include linearity, accuracy, precision, and robustness. europa.eu These studies ensure that the method is reliable, reproducible, and suitable for its intended purpose.
Linearity The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. For this compound, this is typically assessed using a series of standard solutions prepared at different concentrations. The response of an instrument, such as a High-Performance Liquid Chromatography (HPLC) system with UV detection, is plotted against the known concentrations of the analyte. The relationship is commonly evaluated by linear regression analysis, with a high correlation coefficient (r²) indicating a strong linear relationship. researchgate.netresearchgate.net
Research assays for this compound typically demonstrate excellent linearity over a specified concentration range. The data is evaluated by the method of least squares, and the correlation coefficient is expected to be ≥ 0.999. nih.gov
Table 1: Illustrative Linearity Data for this compound Assay
| Concentration (µg/mL) | Instrument Response (Peak Area) |
|---|---|
| 5.0 | 153840 |
| 10.0 | 308500 |
| 20.0 | 615900 |
| 40.0 | 1232100 |
| 60.0 | 1847500 |
| 80.0 | 2464300 |
Correlation Coefficient (r²): 0.9998Accuracy Accuracy represents the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies by adding known amounts of the analyte (spiking) to a sample matrix. europa.eu The method's accuracy is then calculated as the percentage of the analyte recovered by the assay. For this compound, accuracy is typically assessed by preparing samples at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120% of a target concentration). nih.gov High recovery rates, generally between 98% and 102%, indicate an accurate method. scirp.org
Table 2: Example of Accuracy/Recovery Data for this compound
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) |
|---|---|---|---|
| 80% | 8.0 | 7.95 | 99.38 |
| 100% | 10.0 | 10.12 | 101.20 |
| 120% | 12.0 | 11.89 | 99.08 |
Precision Precision is the measure of the agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD). Precision studies are conducted at different levels:
Repeatability (Intra-assay precision): Assesses the precision over a short interval of time with the same analyst and equipment. ijpsonline.com
Intermediate Precision (Inter-assay precision): Expresses the variations within a laboratory, such as on different days, or with different analysts or equipment. ijpsonline.com
For a method to be considered precise, the RSD values should be within acceptable limits, typically not more than 2%. ijpsonline.com
Table 3: Illustrative Precision Data for this compound Analysis
| Precision Level | Concentration (µg/mL) | Measured Concentration (Mean ± SD, n=6) | % RSD |
|---|---|---|---|
| Repeatability (Intra-day) | 50 | 50.2 ± 0.45 | 0.90 |
| Intermediate (Inter-day) | 50 | 49.8 ± 0.61 | 1.23 |
Robustness Robustness is the capacity of an analytical method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. europa.eu For an HPLC method, these variations might include changes in the mobile phase pH, mobile phase composition, column temperature, or flow rate. ijpbs.com The stability of the analytical solution over a specific period is also commonly evaluated. The method is considered robust if the RSD of the results from the varied parameters remains within acceptable limits.
Table 4: Example of Robustness Study for an HPLC Method for this compound
| Parameter Varied | Variation | Assay Result (% of Initial) | % RSD |
|---|---|---|---|
| Flow Rate (mL/min) | 0.9 (-10%) | 99.5 | 0.95 |
| 1.1 (+10%) | 101.2 | ||
| Mobile Phase pH | 2.8 (-0.2) | 100.8 | 1.10 |
| 3.2 (+0.2) | 98.9 |
Determination of Limits of Detection and Quantification for Research Assays
The sensitivity of an analytical method is established by determining its Limit of Detection (LOD) and Limit of Quantification (LOQ).
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov It represents the concentration that gives a signal significantly different from the background or blank signal.
Limit of Quantification (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov This is the minimum concentration at which the analytical method can provide reliable and reproducible quantitative results.
Several approaches can be used to determine the LOD and LOQ, with the most common method involving the standard deviation of the response and the slope of the calibration curve. researchgate.net The formulas used are:
LOD = 3.3 × (σ / S) LOQ = 10 × (σ / S)
Where:
σ = the standard deviation of the response (often the standard deviation of the y-intercept of the regression line). researchgate.net
S = the slope of the calibration curve. researchgate.net
For research assays involving this compound, establishing these limits is crucial for analyzing low-level samples or trace impurities. The specific values are dependent on the analytical instrument and methodology employed, such as spectrophotometry or chromatography. scholarsresearchlibrary.comnih.gov
Table 5: Representative LOD and LOQ Values for this compound
| Parameter | Methodology | Value (µg/mL) |
|---|---|---|
| Limit of Detection (LOD) | Based on Standard Deviation of the Response and Slope | 0.45 |
| Limit of Quantification (LOQ) | 1.35 |
These validation parameters collectively ensure that the analytical methods used in research for this compound are scientifically sound and produce data that is both accurate and reliable.
Q & A
Q. What are the established protocols for synthesizing hydrazinoacetic acid hydrochloride, and what purity benchmarks should be targeted?
this compound is typically synthesized via a condensation reaction between hydrazine and glyoxylic acid under acidic conditions. The reaction mixture is refluxed in a hydrochloric acid medium, followed by purification through recrystallization using ethanol-water systems. Researchers should target a purity of ≥95% as verified by HPLC, with residual solvent levels compliant with ICH guidelines .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm molecular structure (e.g., hydrazine protons at δ 3.2–3.8 ppm and carboxylic acid protons at δ 10–12 ppm) .
- Infrared Spectroscopy (IR): Detect functional groups (N-H stretch at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- HPLC-UV: Quantify purity using a C18 column (e.g., Kromasil) with 0.03 M phosphate buffer-methanol mobile phases (70:30 v/v) and UV detection at 207–220 nm .
Q. What are the critical parameters to monitor during the purification of this compound?
- Solvent Polarity: Optimize ethanol-water ratios to maximize crystal yield.
- pH Control: Maintain pH 1–2 during recrystallization to prevent hydrolysis.
- Temperature Gradient: Gradual cooling from 60°C to 4°C enhances crystal formation. Monitor progress via thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate) or HPLC .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported stability profiles of this compound under varying storage conditions?
Contradictory stability data often arise from differences in humidity, temperature, or light exposure. To resolve these:
- Conduct accelerated stability studies (40°C/75% RH for 6 months) per ICH Q1A guidelines.
- Use complementary analytical tools (e.g., TGA for thermal degradation, DSC for melting point shifts, and LC-MS for degradation products).
- Cross-validate findings with kinetic modeling to predict shelf-life .
Q. What strategies optimize the reaction yield of this compound while minimizing byproduct formation?
- Stoichiometric Adjustments: Use a 1.2:1 molar ratio of hydrazine to glyoxylic acid to ensure complete conversion.
- pH Optimization: Maintain pH 2.5–3.0 to suppress side reactions (e.g., oxidation of hydrazine).
- Real-Time Monitoring: Employ in situ IR spectroscopy to track intermediate formation.
- Workup Refinement: Use activated charcoal to adsorb colored impurities post-reaction .
Q. How should researchers design experiments to evaluate the potential biological activity of this compound?
- In Vitro Assays:
- Antimicrobial Activity: Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using broth microdilution (MIC values).
- Cytotoxicity: Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assays with IC₅₀ calculations.
- Controls: Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls (DMSO/PBS).
- Orthogonal Validation: Confirm results with flow cytometry (apoptosis assays) or ROS detection kits .
Methodological Considerations
Q. How can researchers ensure accurate quantification of this compound in complex matrices?
- Sample Preparation: Use solid-phase extraction (SPE) with C18 cartridges to isolate the compound from biological fluids.
- HPLC Method Validation: Ensure linearity (1–100 µg/mL, R² > 0.999), precision (RSD < 2%), and recovery (95–105%) per USP <1225> guidelines .
Q. What are the best practices for handling this compound to prevent degradation during experiments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
